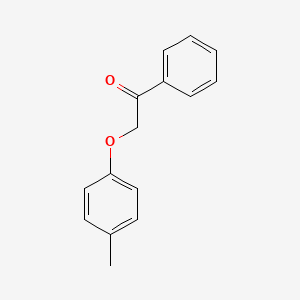
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene
Overview
Description
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene is a chlorinated derivative of cyclopentadiene. It is a pale-yellow oil with the molecular formula C7H5Cl5 and a molecular weight of 266.3796 . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves the alkylation of hexachlorocyclopentadiene with triethyl phosphite. The process is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and air condenser. The reaction mixture is maintained at a temperature between 0° and 10°C during the addition of hexachlorocyclopentadiene to the triethyl phosphite solution. After the addition is complete, the mixture is allowed to warm to room temperature, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclopentadiene: A precursor in the synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene.
Pentachlorocyclopentadiene: Another chlorinated derivative with similar properties.
Ethylcyclopentadiene: A non-chlorinated analog with different reactivity.
Uniqueness
This compound is unique due to the presence of both ethyl and multiple chlorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C7H5Cl5 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H5Cl5/c1-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3 |
InChI Key |
VUSBWOJGUYDBOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(Methylthio)ethoxy]pyrazin-2-amine](/img/structure/B8306046.png)
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)
![3-[2-(Acetyloxymethyl)-3-methyl-4-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]phenyl]-2-(phenylmethoxycarbonylamino)-2-propenoic acid methyl ester](/img/structure/B8306066.png)


![tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)




![4-Chloro-2-[(pyridin-4-ylmethyl)-amino]-thiazole-5-carbaldehyde](/img/structure/B8306125.png)



